Vitamin K2

Pharmacokinetics Bioavailability Serum Retention

Preserve procurement efficiency: MK-7 (menaquinone-7) is not interchangeable with MK-4. MK-7's ~72 h serum half-life is 50× longer than MK-4's ~1.5 h, delivering superior extrahepatic distribution and enabling once-daily 100–200 μg nutritional dosing—compared to MK-4's multi-dose 45 mg/day requirement. For bone health formulations co-blended with vitamin D3, calcium, or magnesium, specify microencapsulated, high-purity, all-trans MK-7 to maintain label claim potency. For cardiovascular applications targeting matrix Gla protein, source clinically substantiated, patent-protected MK-7.

Molecular Formula C31H40O2
Molecular Weight 444.6 g/mol
CAS No. 6041-00-5
Cat. No. B1673380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin K2
CAS6041-00-5
SynonymsMenaquinone
Menaquinones
Vitamin K 2
Vitamin K Quinone
Vitamin K2
Molecular FormulaC31H40O2
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3
InChIKeyDKHGMERMDICWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly less soluble than vitamin K1 in the same organic solvents
INSOL IN WATER;  SOL IN FAT SOLVENTS
SOL IN OILS
SOL IN FATS
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vitamin K2 (CAS 6041-00-5) Procurement Guide: Understanding Menaquinone Identity for Informed Sourcing


Vitamin K2 (menaquinone, CAS 6041-00-5) is a fat-soluble vitamin belonging to the menaquinone class, essential for activating vitamin K-dependent proteins involved in calcium homeostasis, bone mineralization, and cardiovascular health [1]. It exists as a family of homologs (MK-n) distinguished by the length of their isoprenoid side chains; the two most commercially prevalent forms are menaquinone-4 (MK-4, menatetrenone) and menaquinone-7 (MK-7) [2]. While MK-4 is typically synthesized chemically and found in animal tissues, MK-7 is derived from bacterial fermentation (e.g., natto) and is recognized for its markedly extended serum half-life, higher bioavailability, and superior extrahepatic tissue distribution [2].

Why 'Vitamin K2' Alone Is an Inadequate Procurement Specification


Procurement decisions based solely on the term 'Vitamin K2' risk significant functional and economic inefficiencies, as the pharmacokinetic and pharmacodynamic profiles of MK-4 and MK-7 are not interchangeable. MK-7 demonstrates a serum half-life approximately 50 times longer than MK-4 (~72 hours vs. ~1.5 hours) and requires nutritional doses in the microgram range (e.g., 100–200 μg/day) to achieve osteocalcin carboxylation, whereas MK-4 necessitates milligram-range dosages (e.g., 45 mg/day) to elicit comparable effects [1][2]. Furthermore, only MK-7 reliably increases serum vitamin K levels at nutritional intakes, while MK-4 remains undetectable in serum and is rapidly sequestered by the liver, limiting its extrahepatic bioavailability [1].

Vitamin K2 (MK-7) Quantitative Differentiation Evidence Guide


MK-7 vs. MK-4: Bioavailability and Serum Accumulation

MK-7 is well absorbed and detectable in serum up to 48 hours after a single nutritional dose, while MK-4 is not detectable at any time point [1]. After 7 days of consecutive daily administration (60 μg/day), serum MK-7 levels increase significantly, whereas serum MK-4 levels remain unchanged [1].

Pharmacokinetics Bioavailability Serum Retention

MK-7 vs. MK-4: Serum Half-Life and Therapeutic Window

MK-7 exhibits a serum half-life of approximately 72 hours, while MK-4 has a half-life of approximately 1.5 hours [1]. This 48-fold difference in half-life directly impacts dosing frequency and steady-state plasma concentrations.

Pharmacokinetics Half-Life Dosing Frequency

MK-7 vs. K1: Comparative Efficacy in Osteocalcin Carboxylation

In a double-blind, randomized controlled trial, daily intake of 100 μg MK-7 for 12 weeks significantly increased the carboxylated osteocalcin/undercarboxylated osteocalcin (cOC/ucOC) ratio, a marker of vitamin K status in bone [1]. In contrast, vitamin K1 (phylloquinone) and MK-4 at dietary intake levels failed to improve γ-carboxylation of extrahepatic vitamin K-dependent proteins [2].

Bone Metabolism Osteocalcin Carboxylation

All-Trans Isomeric Purity as a Determinant of Bioactivity and Stability

The all-trans isomer of MK-7 is the biologically active form; cis isomers are largely inactive [1]. High-purity, all-trans MK-7 (e.g., 99.7% all-trans) exhibits superior stability in formulations compared to synthetic MK-7 materials with lower purity profiles containing cis isomers and other impurities [2].

Isomeric Purity Stability Bioactivity

Patented Microencapsulation Technology for Enhanced Stability in Mineral Formulations

Vitamin K2 (MK-7) is inherently unstable in alkaline environments and in the presence of minerals like calcium and magnesium [1]. Patented microencapsulation technologies (e.g., K2VITAL DELTA) provide a starch-based bilayer that protects MK-7 from degradation, enabling stable co-formulation with minerals [2].

Formulation Stability Microencapsulation Compatibility

Patented Cardiovascular Application for High-Dose MK-7

High-dose vitamin K2, specifically menaquinone-7 (MK-7), is the subject of a patent application for use in treating coronary heart disease in high-risk subjects with a coronary artery calcification (CAC) score ≥400 [1]. This claim is based on MK-7's unique ability to activate matrix Gla protein (MGP), a potent inhibitor of vascular calcification [2].

Cardiovascular Coronary Artery Calcification Patent

Vitamin K2 (MK-7) Optimized Application Scenarios for Research and Industry


Formulating Once-Daily Bone Health Supplements with Vitamin D3

The extended 72-hour half-life and superior extrahepatic distribution of MK-7 make it the ideal vitamin K2 form for once-daily bone health formulations, often paired with vitamin D3 for synergistic calcium regulation [1]. At a dose of 100–200 μg/day, MK-7 significantly improves osteocalcin carboxylation, directing calcium to the bone matrix, whereas MK-4 would require >1 mg daily doses and multiple administrations to achieve comparable effects [1][2]. To ensure product stability when co-formulated with calcium, magnesium, or D3, a high-purity, all-trans, microencapsulated MK-7 is strongly recommended [3].

Developing Cardiovascular Health Formulations Targeting Arterial Calcification

MK-7 is the only vitamin K form with a patented application for treating coronary artery calcification (CAC) in high-risk subjects [4]. Its unique ability to activate matrix Gla protein (MGP), the most potent endogenous inhibitor of vascular calcification, supports its use in cardiovascular health products. For this application, high-dose MK-7 (e.g., 375 μg/day or higher) is often employed, and procurement should prioritize ingredients with documented clinical substantiation and patent protection to support product claims and market differentiation [4][5].

Preparing Analytical Reference Standards and Pharmacokinetic Studies

For research applications requiring accurate quantification of MK-7 in biological samples, certified reference materials (CRMs) of high purity (≥98%) are essential . MK-7's long serum half-life and detectable accumulation over 7 days make it a superior analyte for pharmacokinetic and tissue distribution studies compared to the rapidly cleared MK-4 [1]. Stable isotope-labeled MK-7 (e.g., 5,6,7,8-d4,2-methyl-d3) is also available for use as an internal standard in LC-MS/MS assays, enabling precise quantitative analysis in complex biological matrices .

Creating Stable Multi-Ingredient Nutraceutical Blends

Unprotected MK-7 degrades in the presence of alkaline minerals and under exposure to light and oxygen [6][7]. For manufacturers developing multi-ingredient blends (e.g., calcium-magnesium-vitamin D3-K2 tablets), microencapsulated MK-7 (e.g., K2VITAL DELTA, CryoCap MenaQ7) provides the necessary stability to maintain label claim potency throughout shelf life [3][7]. When specifying MK-7, request documentation of stability studies under both normal and accelerated conditions, and verify the all-trans isomeric purity to ensure bioactivity and avoid the inclusion of inactive cis isomers [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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